molecular formula C13H14Cl3NO2 B3163751 2,2,2-trichloro-1-[4-(cyclohexylcarbonyl)-1H-pyrrol-2-yl]-1-ethanone CAS No. 885950-32-3

2,2,2-trichloro-1-[4-(cyclohexylcarbonyl)-1H-pyrrol-2-yl]-1-ethanone

Cat. No. B3163751
CAS RN: 885950-32-3
M. Wt: 322.6 g/mol
InChI Key: RPRAWHDYGHHKOM-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-1-[4-(cyclohexylcarbonyl)-1H-pyrrol-2-yl]-1-ethanone is a chemical compound with a molecular weight of 322.62 . It is used in proteomics research .


Physical And Chemical Properties Analysis

This compound has a melting point of 189 - 191 degrees Celsius . Other physical and chemical properties such as boiling point, density, and water solubility are not available from the search results .

Scientific Research Applications

Synthesis Methodologies and Structural Characterization

  • General Synthesis Approaches : Research has demonstrated general and practical routes for synthesizing phosphorus compounds containing trifluoromethyl or trichloromethyl groups, such as 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone. These compounds are synthesized via one-pot condensation involving triphenylphosphine and dialkyl acetylenedicarboxylate in the presence of NH-acids. Such methodologies offer straightforward procedures for preparing structurally complex phosphorus compounds, indicating the versatility of the trichloroethylpyrrol moiety in synthetic chemistry (Kalantari, Islami, Hassani, & Saidi, 2006).

  • Structural Characterization : Extensive structural studies, including spectroscopic techniques like NMR and FT-IR, along with single-crystal X-ray diffraction, have been employed to characterize new pyrrole derivatives. For instance, compounds synthesized through catalyzed reactions have been studied to understand their molecular structure, electron distribution, and potential reactivity. Such studies lay the groundwork for developing new materials and catalysts with tailored properties (Louroubi et al., 2019).

Potential Applications in Material Science and Catalysis

  • Catalytic Behavior : Research on the synthesis and characterization of compounds bearing the trichloroethylpyrrol moiety has extended into the exploration of their catalytic properties. For example, iron and cobalt complexes derived from related pyrrol-ethylidene structures have been studied for their catalytic behavior towards ethylene reactivity, including oligomerization and polymerization. These studies highlight the potential of trichloroethylpyrrol-based compounds in catalyzing important industrial chemical reactions (Sun et al., 2007).

  • Supramolecular Chemistry : The self-assembly and crystal engineering aspects of pyrrole derivatives have been explored, demonstrating the role of pyrrole-2-carbonyl dimers as robust supramolecular synthons. These findings suggest applications in designing novel materials with specific optical or electronic properties, leveraging the unique binding and structural features of pyrrole-based compounds (Yin & Li, 2006).

properties

IUPAC Name

2,2,2-trichloro-1-[4-(cyclohexanecarbonyl)-1H-pyrrol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl3NO2/c14-13(15,16)12(19)10-6-9(7-17-10)11(18)8-4-2-1-3-5-8/h6-8,17H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPRAWHDYGHHKOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601168366
Record name 2,2,2-Trichloro-1-[4-(cyclohexylcarbonyl)-1H-pyrrol-2-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601168366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trichloro-1-[4-(cyclohexylcarbonyl)-1H-pyrrol-2-yl]-1-ethanone

CAS RN

885950-32-3
Record name 2,2,2-Trichloro-1-[4-(cyclohexylcarbonyl)-1H-pyrrol-2-yl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885950-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trichloro-1-[4-(cyclohexylcarbonyl)-1H-pyrrol-2-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601168366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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